molecular formula C27H31N3O3 B4026825 2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione

2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B4026825
M. Wt: 445.6 g/mol
InChI Key: UBNNWHDVXJNJDC-UHFFFAOYSA-N
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Description

2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring substituted with a diphenylmethyl group, making it a significant molecule in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione involves multiple steps. One common method includes the reaction of 2-[4-(diphenylmethyl)-1-piperazinyl]ethanol with a 2-substituted acetaldehyde dialkylacetal in the presence of a proton acceptor in an inert solvent. This forms a corresponding diphenylmethylpiperazinoethoxyacetaldehyde dialkylacetal, which is then hydrolyzed to the corresponding aldehyde, catalyzed by a proton donor, and finally oxidized to the desired acid using a suitable oxidation agent .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process is optimized for high yield and cost-effectiveness, ensuring the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of aldehydes to acids.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Nucleophilic substitution reactions involving the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted piperazine derivatives and their corresponding acids or alcohols, depending on the reaction conditions .

Scientific Research Applications

2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s diphenylmethyl group plays a crucial role in binding to these targets, modulating their activity and leading to the desired pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A well-known antihistamine with a similar piperazine structure.

    Hydroxyzine: Another antihistamine with structural similarities to the compound .

    Levocetirizine: The active enantiomer of cetirizine, sharing a similar pharmacological profile.

Uniqueness

2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of the isoindole-dione moiety, which imparts distinct chemical and pharmacological properties compared to other similar compounds .

Properties

IUPAC Name

2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3/c31-24(19-30-26(32)22-13-7-8-14-23(22)27(30)33)28-15-17-29(18-16-28)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,22-23,25H,7-8,13-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNNWHDVXJNJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione
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2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione
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2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione
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2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione
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2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione
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2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione

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